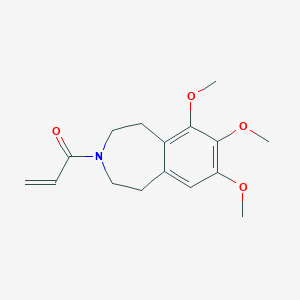

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H21NO4 and its molecular weight is 291.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, some TMP-bearing compounds have been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biochemical pathways due to their diverse bioactivity effects .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties .

Actividad Biológica

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a compound of interest due to its potential medicinal properties. The benzazepine structure is known for various biological activities, including neuropharmacological effects and cardiovascular benefits. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- CAS Number : Not readily available in the literature.

The presence of trimethoxy groups and a benzazepine core contributes to its unique pharmacological profile.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological activities. For example:

- Dopaminergic Activity : Benzazepine derivatives have been shown to interact with dopamine receptors. Studies suggest that these compounds may function as selective dopaminergic agents, influencing conditions such as schizophrenia and Parkinson’s disease .

| Activity | Effect | Reference |

|---|---|---|

| Dopamine Receptor Agonism | Potential treatment for Parkinson's disease | |

| Antidepressant-like Effects | Improvement in mood-related behaviors in animal models |

Cardiovascular Effects

The compound's structural characteristics suggest potential cardiovascular benefits:

- Vasodilatory Effects : Similar compounds have demonstrated vasodilatory effects, which could be beneficial for treating conditions like hypertension and angina pectoris. The presence of hydroxyl groups in the benzazepine structure has been linked to enhanced vasodilation .

| Cardiovascular Activity | Mechanism | Reference |

|---|---|---|

| Vasodilation | Endothelial-dependent relaxation | |

| Bradycardic Effect | Reduction in heart rate |

Case Studies

Several studies have evaluated the biological activity of related benzazepine compounds.

- Study on Dopaminergic Activity :

- Vasodilatory Study :

Aplicaciones Científicas De Investigación

Cardiovascular Effects

Research indicates that compounds related to benzazepines exhibit vasodilatory effects and may be beneficial in treating cardiovascular conditions such as angina. Studies have shown that these compounds can induce bradycardia and vasodilation, making them candidates for further exploration in cardiovascular therapies .

Neurological Effects

Benzazepines have been studied for their potential neuroprotective effects. The compound's ability to modulate neurotransmitter systems suggests it may have applications in treating neurodegenerative diseases or cognitive enhancement . For instance, some derivatives have been found to influence memory and learning circuits positively .

Synthesis and Derivatives

The synthesis of 1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one involves several steps that include the formation of the benzazepine core and subsequent modifications to introduce the trimethoxy group. A notable method involves using N-allylation techniques to create various derivatives that may enhance pharmacological properties .

Case Study 1: Cardiovascular Research

In a study examining the cardiovascular effects of benzazepine derivatives, researchers found that specific modifications to the benzazepine structure enhanced vasodilatory activity. The study highlighted the importance of substituents like methoxy groups in increasing efficacy against angina .

Case Study 2: Cognitive Enhancement

Another study explored the cognitive-enhancing properties of benzazepine derivatives. It was found that these compounds improved performance in memory tasks in animal models. This suggests that this compound may possess similar properties worth investigating further .

Propiedades

IUPAC Name |

1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-5-14(18)17-8-6-11-10-13(19-2)16(21-4)15(20-3)12(11)7-9-17/h5,10H,1,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLAPGAZPZPJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCN(CCC2=C1)C(=O)C=C)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.